2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
Description
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine ring. The chlorine substituent at the 2-position and the hydrochloride salt enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is structurally related to antiplatelet drugs like prasugrel and ticlopidine, which belong to the thienopyridine class .
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYXJPROXQXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-72-1 | |
| Record name | 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thieno-pyridine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: Utilized in the design of chemical probes to investigate biological pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural Analogues
Pharmacological and Functional Differences
Prasugrel vs. 2-Chloro-thienopyridine Hydrochloride Mechanism: Prasugrel is a prodrug requiring hepatic activation to irreversibly inhibit the P2Y12 ADP receptor, preventing platelet aggregation. In contrast, 2-chloro-thienopyridine hydrochloride lacks direct antiplatelet activity but serves as a precursor for synthesizing active metabolites or derivatives . Chirality: Prasugrel contains a chiral center (S-configuration), leading to enantiomers with rapid racemization. The 2-chloro derivative lacks chiral centers, simplifying synthesis .
Ticlopidine Hydrochloride Ticlopidine shares the thienopyridine core but differs in substituents (methyl and chlorophenyl groups). It also requires metabolic activation but has a slower onset of action and higher risk of adverse effects compared to prasugrel .
Furan vs. Thiophene Analogues
- The furopyridine derivative (CAS 1909310-10-6) replaces sulfur with oxygen, reducing electron-richness and altering binding affinity. This structural change may decrease interactions with ADP receptors but improve metabolic stability .
This contrasts with the chloride’s role in electrophilic reactivity .
Table 2: Comparative Physicochemical Data
| Property | 2-Chloro-thienopyridine HCl | Prasugrel | Ticlopidine HCl | Furopyridine HCl |
|---|---|---|---|---|
| Solubility | High (hydrochloride salt) | Low (prodrug) | Moderate | Moderate |
| Melting Point (°C) | Not reported | 120–122 | 205–210 | Not reported |
| LogP (Predicted) | 2.1 | 3.5 | 2.8 | 1.9 |
| Key Application | Synthetic intermediate | Antiplatelet | Antiplatelet | Research compound |
- Synthetic Utility : The 2-chloro derivative is used to introduce reactive sites for further functionalization, such as coupling with acetamide or sulfonamide groups (e.g., and ) .
- Impurity Profiles: Thieno[3,2-c]pyridine derivatives like 272-14-0 (Impurity A of ticlopidine) highlight the importance of controlling byproducts during synthesis .
Research Findings and Clinical Relevance
- Prasugrel : Clinical studies demonstrate superior efficacy over clopidogrel in reducing stent thrombosis, attributed to faster metabolic activation .
- Ticlopidine : Largely replaced by safer alternatives due to hematological risks, but remains a reference compound for structural studies .
- Novel Derivatives: Sulfonamide and furopyridine analogues are under investigation for non-cardiac applications, such as antimicrobial or anticancer agents .
Biological Activity
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its antiproliferative and anticancer activities.
- IUPAC Name : 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
- Molecular Formula : C₇H₈ClN₁S
- Molecular Weight : 210.12 g/mol
- Melting Point : 225-226 °C
- Purity : ≥95%
Synthesis
The synthesis of this compound involves various methodologies including cyclization reactions of appropriate precursors under acidic conditions. The compound can be derived from thienopyridine derivatives through halogenation processes.
Antiproliferative Activity
Recent studies have demonstrated that thienopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the antiproliferative activity of selected derivatives related to this compound:
| Compound | Cell Line Tested | IC₅₀ (µM) | Activity Description |
|---|---|---|---|
| 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine | HCT-116 (Colon) | 10.5 | Moderate activity |
| 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine | HepG2 (Liver) | 12.0 | Strong activity |
| 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine | MCF-7 (Breast) | 15.0 | Low activity |
The compound exhibited notable cytotoxicity against HepG2 cells with an IC₅₀ value of 12 µM. In contrast, it showed lower efficacy against MCF-7 cells (IC₅₀ = 15 µM), indicating a selective action towards liver cancer cells .
The mechanism by which thienopyridine derivatives exert their anticancer effects is believed to involve the inhibition of specific kinases associated with cancer cell survival and proliferation. Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in oncogenesis.
Case Studies
-
Study on Antitumor Activity :
A study evaluated the antiproliferative effects of synthesized thienopyridine derivatives against human cancer cell lines including HCT-116 and HepG2. The results indicated that several derivatives had promising antitumor activities with minimal toxicity to normal cells . -
Docking Studies :
Molecular docking analyses revealed that the most active derivatives showed strong interactions with key amino acid residues in target proteins associated with cancer cell growth. For example, the derivative demonstrated π–H interactions with amino acids such as TYR97 and PRO82 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
